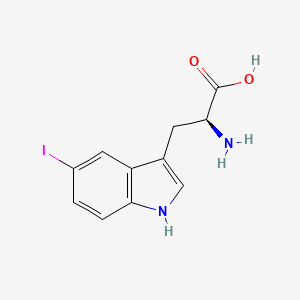

5-碘-L-色氨酸

描述

5-Iodo-L-tryptophan is a tryptophan analogue with a molecular weight of 330.13 . Its IUPAC name is (S)-2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid .

Molecular Structure Analysis

The molecular formula of 5-Iodo-L-tryptophan is C11H11IN2O2 . It has a monoisotopic mass of 329.986511 Da . The molecule consists of 11 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Iodine atom .Chemical Reactions Analysis

While specific chemical reactions involving 5-Iodo-L-tryptophan are not available, it’s worth noting that L-tryptophan is oxidized to N-formyl-L-kynurenine by indoleamine-2,3-dioxygenase 1 (IDO1), which is a critical step in the kynurenine pathway .Physical And Chemical Properties Analysis

5-Iodo-L-tryptophan has a density of 1.9±0.1 g/cm³, a boiling point of 514.9±50.0 °C at 760 mmHg, and a flash point of 265.2±30.1 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用

血清素能系统研究

5-碘-L-色氨酸作为色氨酸的类似物,在研究大脑血清素能系统方面有应用。它已被用于研究大脑血清素(5-HT)的合成速率。该方法包括测量类似化合物α-甲基-L-色氨酸(α-MTrp)等类似物的单向摄取,以及它们转化为5-HT的过程。这种方法对于理解5-HT合成的正常控制和药物引起的改变非常有价值。它适用于动物研究和人类研究,包括神经精神疾病的研究(Diksic和Young,2001)。

代谢工程

5-碘-L-色氨酸可以促进代谢途径工程研究。例如,在提高大肠杆菌等生物体中色氨酸合成能力的研究中,色氨酸的类似物或衍生物是关键参考点。此类研究已经产生能够积累大量色氨酸的菌株,这在各种工业应用中很有用(Du、Zhang、Xu和Chen,2019)。

色氨酸代谢研究

了解L-色氨酸代谢,这涉及产生生物活性分子的复杂途径,在各个领域至关重要。其代谢中的酶和产生的代谢物或受体是潜在的治疗靶点。这种代谢的破坏与神经、代谢、精神和肠道疾病有关。该领域的研究所能从研究色氨酸衍生物(如5-碘-L-色氨酸)中受益(Modoux、Rolhion、Mani和Sokol,2020)。

生物活性分子合成

5-碘-L-色氨酸可以帮助理解其他生物活性分子的合成,如5-羟基-L-色氨酸(5-HTP)。例如,涉及5-HTP合成增强研究可以参考色氨酸衍生物在生物系统中的行为(Hara和Kino,2013)。

诊断和分析应用

色氨酸的代谢物,包括5-碘-L-色氨酸,用于诊断和分析应用。例如,通过高效液相色谱(HPLC)同时测量血清色氨酸和犬尿氨酸有助于了解各种生理和病理状态,例如免疫系统激活(Widner、Werner、Schennach、Wachter和Fuchs,1997)。

营养和健康研究

色氨酸,包括它的衍生物,在营养和健康中起着重要作用。它的代谢产生血清素、褪黑素和烟酸等化合物。该领域的研究探索了色氨酸及其代谢物在各种疾病和状况中的营养意义和潜在治疗应用(Friedman,2018)。

安全和危害

作用机制

Target of Action

The primary target of 5-Iodo-L-tryptophan is indoleamine-2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-based dioxygenase enzyme that catalyzes the oxidation of L-tryptophan to N-formyl-L-kynurenine . This enzyme plays a critical role in tumor-mediated immune suppression .

Mode of Action

5-Iodo-L-tryptophan interacts with its target, IDO1, by binding to it It’s known that this binding can lead to enzymatic inhibition .

Biochemical Pathways

5-Iodo-L-tryptophan affects the kynurenine pathway . This pathway involves the metabolism of L-tryptophan to N-formyl-L-kynurenine by IDO1 . The kynurenine pathway is one of the major tryptophan metabolic pathways, alongside the serotonin and indole pathways .

Pharmacokinetics

It’s known that l-tryptophan, the parent compound of 5-iodo-l-tryptophan, is primarily metabolized via the kynurenine pathway .

Result of Action

It’s known that the inhibition of ido1 can disrupt tumor-mediated immune suppression .

属性

IUPAC Name |

(2S)-2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMSFQVSICYJHE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)C(=CN2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

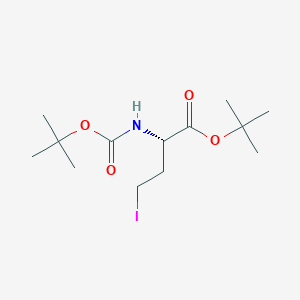

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)

amine hydrobromide](/img/structure/B3107488.png)

![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3107517.png)

![5-Oxa-2-azaspiro[3.4]octan-7-ol](/img/structure/B3107554.png)

![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/structure/B3107562.png)